molecular formula C13H11ClN4OS B2546633 4-(4-Chlorophenyl)-1-(4-pyridylcarbonyl)thiosemicarbazide

4-(4-Chlorophenyl)-1-(4-pyridylcarbonyl)thiosemicarbazide

Cat. No.: B2546633
M. Wt: 306.77 g/mol
InChI Key: QVPPQDAPAFWTCK-UHFFFAOYSA-N
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Description

Thiosemicarbazide derivative of isoniazid (TSC-INH) is a novel compound known for its potent anti-candidal properties. It is derived from isoniazid, a well-known anti-tuberculosis drug, and thiosemicarbazide, a compound with various biological activities. TSC-INH has shown significant promise in preclinical studies, particularly in its ability to combat fungal infections such as candidiasis .

Scientific Research Applications

TSC-INH has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TSC-INH involves the condensation reaction between isoniazid and thiosemicarbazide. This reaction typically occurs under mild conditions, often in the presence of an acid catalyst. The reaction can be represented as follows: [ \text{Isoniazid} + \text{Thiosemicarbazide} \rightarrow \text{TSC-INH} ]

Industrial Production Methods: Industrial production of TSC-INH follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: TSC-INH undergoes various chemical reactions, including:

    Oxidation: TSC-INH can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: The compound can be reduced to its corresponding hydrazine derivatives.

    Substitution: TSC-INH can participate in nucleophilic substitution reactions, particularly at the thiosemicarbazide moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with TSC-INH under basic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and substituted thiosemicarbazides .

Mechanism of Action

The mechanism of action of TSC-INH involves its interaction with fungal cell components. It is believed to inhibit the synthesis of essential proteins and enzymes in Candida species, leading to cell death. The compound targets specific pathways involved in fungal metabolism, making it an effective antifungal agent .

Comparison with Similar Compounds

    Isoniazid: A well-known anti-tuberculosis drug with antibacterial properties.

    Thiosemicarbazide: Known for its broad-spectrum biological activities, including antifungal and antibacterial properties.

Comparison: TSC-INH combines the properties of both isoniazid and thiosemicarbazide, making it unique in its dual action against bacterial and fungal infections. Unlike isoniazid, which primarily targets Mycobacterium tuberculosis, TSC-INH shows significant activity against Candida species. Compared to thiosemicarbazide, TSC-INH has enhanced stability and bioavailability .

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(pyridine-4-carbonylamino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4OS/c14-10-1-3-11(4-2-10)16-13(20)18-17-12(19)9-5-7-15-8-6-9/h1-8H,(H,17,19)(H2,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVPPQDAPAFWTCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)NNC(=O)C2=CC=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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